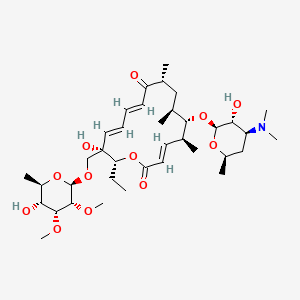
7-Methylnonan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylnonan-2-ol is an organic compound with the molecular formula C10H22O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to two other carbon atoms. This compound is part of the broader class of alcohols, which are characterized by the presence of one or more hydroxyl groups attached to a carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Methylnonan-2-ol can be synthesized through various methods. One common synthetic route involves the reaction of 7-methylheptanal with ethanol. This reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more complex processes, including the use of chemical synthesis or enzymatic methods. These methods are designed to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Methylnonan-2-ol undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form various hydrocarbons.
Substitution: The hydroxyl group can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Acidified potassium dichromate (K2Cr2O7) and potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or other hydrocarbons.
Substitution: Halogenated compounds or other derivatives.
Scientific Research Applications
7-Methylnonan-2-ol has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other industrial products
Mechanism of Action
The mechanism of action of 7-Methylnonan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 8-Methylnonan-2-one
- 9-Methylnonan-2-one
- 10-Methylundecan-2-one
Comparison
7-Methylnonan-2-ol is unique due to its specific structure and properties. Compared to similar compounds, it may exhibit different reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
66256-61-9 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
7-methylnonan-2-ol |
InChI |
InChI=1S/C10H22O/c1-4-9(2)7-5-6-8-10(3)11/h9-11H,4-8H2,1-3H3 |
InChI Key |
GCOBJHFUTQUABB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



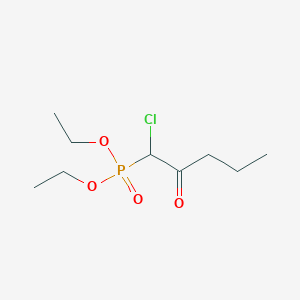
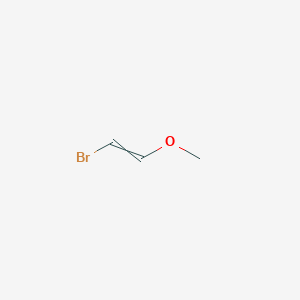
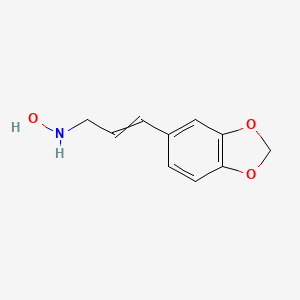
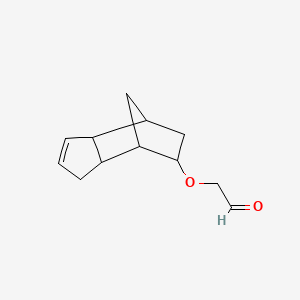
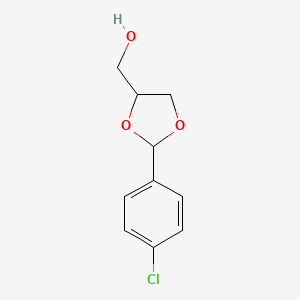
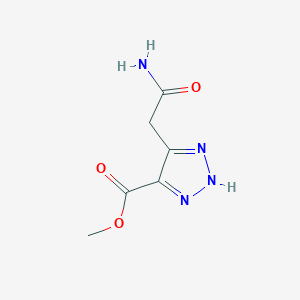
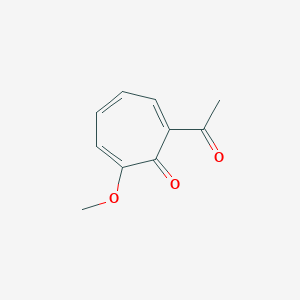
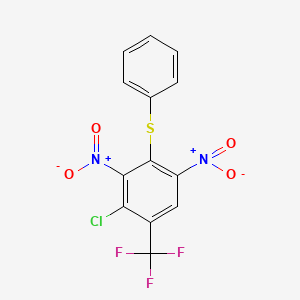



![[(Pentylamino)methylene]-1,1-bisphosphonate](/img/structure/B14465691.png)
